molecular formula C9H20O3Si B1265875 Allyltriethoxysilane CAS No. 2550-04-1

Allyltriethoxysilane

Cat. No. B1265875
CAS RN: 2550-04-1
M. Wt: 204.34 g/mol
InChI Key: UMFJXASDGBJDEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Allyltriethoxysilane is frequently synthesized and used in enantioselective allylation reactions. These reactions are facilitated by metal catalysts such as silver and copper, demonstrating allyltriethoxysilane's utility in forming carbon-carbon bonds with high enantioselectivity. For example, it has been employed in the asymmetric allylation of cyclic imines, showcasing its capability in complex organic synthesis and its role in the total synthesis of natural products (Itoh et al., 2006).

Molecular Structure Analysis

The molecular structure of allyltriethoxysilane facilitates its reactivity in chemical synthesis. While specific studies on its molecular structure analysis are not directly cited, the compound's effectiveness in various chemical reactions suggests a structure conducive to reactivity with a broad range of substrates. Its structure enables the formation of complex molecules through reactions such as cycloadditions, demonstrating the compound's versatility in synthetic organic chemistry.

Chemical Reactions and Properties

Allyltriethoxysilane participates in a wide array of chemical reactions, including catalytic allylations, cycloadditions, and cross-metathesis. Its chemical properties make it a versatile reagent in organic synthesis. For instance, it has been used in the catalytic allylation of aromatic aldehydes under mild conditions, leading to the synthesis of homoallyl ethers with high chemoselectivity and yields (Yang et al., 2008).

Physical Properties Analysis

The physical properties of allyltriethoxysilane, such as solubility and reactivity in different media, underpin its utility in synthetic chemistry. Its solubility in organic solvents and reactivity in aqueous media enable its use in a variety of reaction conditions. For example, it has been successfully employed in allylation reactions in aqueous media, highlighting its adaptability to different synthetic environments (Aoyama et al., 2003).

Scientific Research Applications

  • Dental Composites

    • Field : Dentistry
    • Application : Allyltriethoxysilane is used to modify the surface of nanoparticles in dental composites . This modification improves the mechanical properties of the composites .
    • Method : The nanoparticles are dispersed in an ethanol solution containing Allyltriethoxysilane . The modified particles are then used as filler in the dental composites .
    • Results : The use of modified nanoparticles significantly improves the mechanical properties of the dental composites, including their microhardness and flexural strength .
  • Surface Modification

    • Field : Biomedical Engineering
    • Application : Allyltriethoxysilane is used in surface modification techniques, which are crucial in biomedical applications . These techniques determine the direct response to the biological environment against the interfacing materials .
    • Results : Surface modification techniques have been extensively studied, with chemical modification techniques being more commonly used due to the need for molecularly thin layers .
  • Polymer Synthesis

    • Field : Polymer Chemistry
    • Application : Allyltriethoxysilane is used in the synthesis of allylsilanes . Allylsilanes are versatile compounds used in organic synthesis .
    • Method : The specific methods of application would depend on the particular polymer synthesis process. For example, a NiCl2(PMe3)2-catalyzed reaction of allyl alcohols with silylzinc reagents provides allylsilanes in high yields .
    • Results : The reaction exhibited high regioselectivity and E/Z-selectivity when 1- or 3-aryl-substituted allyl alcohols were used as the substrates .
  • Sol-Gel Process

    • Field : Materials Science
    • Application : Allyltriethoxysilane is used in the sol-gel process to synthesize epoxy-functionalized and epoxy and vinyl-functionalized poly(borosiloxane)s .
    • Method : Boric acid (BA) is reacted with 3-glycidyloxypropyltrimethoxysilane (GPTMOS) and a mixture of GPTMOS and vinyltriethoxysilane in 1,4-dioxane, diethylene glycol dimethyl ether (diglyme) or in bulk under reflux condition .
    • Results : The oligomer synthesized in dioxane is soluble in organic solvents and has a higher ceramic residue compared to epoxyborosiloxane resins .
  • Coatings

    • Field : Materials Science
    • Application : Allyltriethoxysilane is used in the development of intelligent coating technology . These coatings possess various excellent properties and characteristics, such as superhydrophobicity and self-cleaning, enhanced biological antibacterial properties, and improved corrosion resistance .
    • Results : Intelligent coatings are not only rigid barriers between substrates and the environment but also coatings designed to respond to the environment and improve coating life or achieve certain special functions through this response .
  • Adhesives

    • Field : Materials Science
    • Application : Allyltriethoxysilane is used as a crosslinking agent in the production of high-performance adhesives . It improves the adhesion, durability, and flexibility of the product .
    • Results : The use of Allyltriethoxysilane in adhesives enhances their performance by improving their adhesion, durability, and flexibility .
  • Sealants

    • Field : Materials Science
    • Application : Allyltriethoxysilane is used in the production of sealants . It enhances the performance of the sealants .
    • Results : The use of Allyltriethoxysilane in sealants enhances their performance .

Safety And Hazards

Allyltriethoxysilane is highly flammable . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, keep away from sources of ignition, and use personal protective equipment .

properties

IUPAC Name

triethoxy(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJXASDGBJDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26352-15-8
Record name Silane, triethoxy-2-propen-1-yl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=26352-15-8
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DSSTOX Substance ID

DTXSID4062513
Record name Allyltriethoxysilane
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Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltriethoxysilane

CAS RN

2550-04-1
Record name Allyltriethoxysilane
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Record name Silane, triethoxy-2-propen-1-yl-
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Record name Allyltriethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
334
Citations
WJ Cheong, YJ Seo, ST Park… - Bulletin of the Korean …, 2006 - koreascience.kr
Chiral separation has been extensively used not only to produce pure enantiomers but also to analyze mixtures of enantiomers. Many different types of chiral 아 ationary phases have …
Number of citations: 9 koreascience.kr
DL Bailey, AN Pines - Industrial & Engineering Chemistry, 1954 - ACS Publications
… After the pentane had been removed the allyltriethoxysilane formed during the reaction was … placed 137 grams (0.67 mole) of allyltriethoxysilane and 1.2 grams of sodium ethoxide. The …
Number of citations: 62 pubs.acs.org
X Liu, C Liu, J Yang, R Zhang, Q Zeng… - Journal of Electroanalytical …, 2020 - Elsevier
Cr 2 O 7 2 − is one of the most toxic ions which leads to skin allergies, kidney disease and cancer. Thus, highly efficient and sensitive detection of Cr 2 O 7 2 − has drawn wide attentions…
Number of citations: 11 www.sciencedirect.com
F Kakiuchi, A Yamada, N Chatani, S Murai… - …, 1999 - ACS Publications
Dehydrogenative silylation of olefins, such as styrenes, methyl acrylate, and vinyl ether, using allyltriethoxysilane as the source of the silyl group can be catalyzed by RuHCl(CO)(PPh 3 ) …
Number of citations: 28 pubs.acs.org
MS Yang, LW Xu, FB Zhang, HY Qiu… - Applied …, 2008 - Wiley Online Library
… the allyltriethoxysilane, as depicted in Scheme 4. At the first step, the allyltriethoxysilane was … hemiacetal, which reacted easily with allyltriethoxysilane. To clarify the importance of trace …
Number of citations: 13 onlinelibrary.wiley.com
S Sadasivan, D Khushalani, S Mann - Journal of Materials Chemistry, 2003 - pubs.rsc.org
… MCM-41 nanoparticles have been prepared by a dilution/neutralisation method involving the surfactant-templated co-condensation of 3-aminopropyltriethoxysilane, allyltriethoxysilane …
Number of citations: 152 pubs.rsc.org
TK Sarkar - Synthesis, 1990 - thieme-connect.com
1. Introduction Although allyltrimethylsilane and some of its cryptic reactivity profile was reported more than 40 years ago by Sommer, 1 the real impact of this chemistry began to be Felt …
Number of citations: 56 www.thieme-connect.com
AK Tucker-Schwartz, RA Farrell… - Journal of the American …, 2011 - ACS Publications
… The last two entries in Table 2 illustrate that the mercaptosilane precursors can be replaced with allyltriethoxysilane (ATES) to cleanly couple thiol-containing compounds such as …
Number of citations: 203 pubs.acs.org
S Ha, S Kim, H Jeong - Asian Journal of Chemistry, 2013 - researchgate.net
… The major pyrolysis product of bis(triethoxysilylpropyl)tetrasulphide, which is used as a silane coupling agent, was found to be an allyltriethoxysilane. Allyltriethoxysilane was also …
Number of citations: 7 www.researchgate.net
MT Byrne, JE McCarthy, M Bent, R Blake… - Journal of Materials …, 2007 - pubs.rsc.org
Titania nanotubes have been functionalised using allyltriethoxysilane and propyltriethoxysilane. The functionalised nanotubes were characterised by FT-IR and Raman spectroscopy, …
Number of citations: 86 pubs.rsc.org

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